molecular formula C14H13F3N4O B2955973 N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide CAS No. 1396811-99-6

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2955973
CAS No.: 1396811-99-6
M. Wt: 310.28
InChI Key: VLOAALJTOKUJGJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is a chemical compound of interest in scientific research and development. This product is provided as a high-purity material to ensure consistency and reliability in experimental settings. Researchers are exploring its potential in various fields, including medicinal chemistry and drug discovery, often focusing on the modification of biological pathways. The molecular structure, which incorporates a benzamide moiety linked to a dimethylaminopyrimidine group via an amide bond, is a common framework in the design of bioactive molecules. The trifluoromethyl group is known to influence properties such as metabolic stability, lipophilicity, and binding affinity in other compounds. Handling should be conducted by qualified personnel in a controlled laboratory environment. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c1-21(2)13-18-7-11(8-19-13)20-12(22)9-4-3-5-10(6-9)14(15,16)17/h3-8H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOAALJTOKUJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide involves several steps. One common method includes the reaction of 2-(dimethylamino)pyrimidine with 3-(trifluoromethyl)benzoyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • 3-Chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide (CAS 1396845-42-3): This analog replaces the CF₃ group on the benzamide with a chloro (Cl) atom. Its molecular weight (276.72 g/mol) is lower than the main compound (estimated ~295–300 g/mol), which may influence pharmacokinetics .
  • Filapixant (WHO INN List 122): A purinoreceptor antagonist with a morpholinylmethoxy group and a thiazolyl substituent on the benzamide. The pyrimidine ring is linked to a trifluoromethylpyrimidinylethyl group, increasing molecular complexity (MW ~500–550 g/mol). This highlights how bulkier substituents can shift target specificity toward purinergic pathways .

Modifications to the Benzamide Linker

  • BK44523 (N-[2-(pyrimidin-5-yl)ethyl]-3-(trifluoromethyl)benzamide): Incorporates an ethyl linker between the pyrimidine and benzamide, increasing conformational flexibility.

Complex Derivatives with Additional Rings

  • Example 86 (Patent): N-(2-(3-Cyano-6-(piperidin-4-ylidene)acetamidoquinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide (MW 634 g/mol) introduces a quinoline core and piperidinylidene acetamide group.
  • D797 (4-methyl-N-(3-(4-methylimidazol-1-yl)-5-CF₃-phenyl)-3-((2-piperidinylpyrimidin-5-yl)ethynyl)benzamide) :
    Features an ethynyl bridge and piperidinylpyrimidine, increasing structural rigidity. This design may optimize interactions with kinase active sites, as seen in tyrosine kinase inhibitors .

Key Structural and Functional Insights (Data Table)

Compound Name Molecular Weight (g/mol) Key Substituents Target/Activity Notable Findings
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide ~295–300 2-(dimethylamino)pyrimidine, 3-CF₃-benzamide Kinase inhibition (inferred) Optimized solubility and electronic properties
3-Chloro analog 276.72 3-Cl-benzamide Undisclosed Reduced electron-withdrawing effects vs. CF₃
Filapixant ~500–550 Morpholinylmethoxy, thiazolyl, CF₃-pyrimidine Purinoreceptor antagonist Targets purinergic signaling
BK44523 295.26 Ethyl linker, pyrimidinylethyl Undisclosed Flexibility may reduce potency
Example 86 (Patent) 634 Quinoline, piperidinylidene acetamide Kinase inhibition High selectivity, complex pharmacokinetics

Critical Analysis of Structural Modifications

  • Pyrimidine Substitutions: The dimethylamino group in the main compound balances solubility and target engagement, whereas bulkier groups (e.g., morpholinyl in filapixant) shift activity to non-kinase targets .
  • Benzamide Modifications : The CF₃ group enhances metabolic stability compared to Cl () but may increase steric hindrance. Ethyl linkers (BK44523) sacrifice rigidity, underscoring the importance of direct bonding in the parent compound .
  • Complex Additions: Quinoline and piperidine derivatives (Evidences 7, 8) demonstrate trade-offs between selectivity and bioavailability, suggesting the main compound’s simpler structure may offer better druggability .

Biological Activity

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrimidine ring substituted with dimethylamino groups and a trifluoromethyl group on the benzamide moiety, exhibits various biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

  • Chemical Formula: C15H16F3N5
  • Molecular Weight: 401.32 g/mol
  • IUPAC Name: this compound

The compound's structure enhances its interactions with biological targets, making it a subject of interest for further studies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer metabolism, which may contribute to its potential as an anticancer agent.
  • Cytotoxicity: Preliminary studies suggest that it displays cytotoxic effects against various cancer cell lines, indicating its potential use in cancer therapy.
  • Mechanism of Action: The mechanism involves the compound's ability to bind to molecular targets such as kinases and other enzymes, potentially modulating signaling pathways associated with tumor growth and immune response.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific kinases involved in cancer metabolism
CytotoxicityExhibits cytotoxic effects on cancer cell lines
Mechanism of ActionBinds to molecular targets affecting signaling pathways

Table 2: Comparative Analysis with Similar Compounds

Compound NameIC50 (nM)Biological Activity
This compound52Enzyme inhibitor
1-(2,4-Diaminopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea75Less potent enzyme inhibitor
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea100No trifluoromethyl group

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 52 nM to 100 nM, indicating effective cytotoxicity against these cells. The compound was particularly effective against leukemia and solid tumor cell lines.
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of specific kinases, which are critical for cell proliferation and survival. This binding disrupts the normal function of these enzymes, leading to decreased cell viability.

Q & A

Basic: What are the common synthetic routes for N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide?

The synthesis typically involves coupling reactions between pyrimidine derivatives and benzamide precursors. Key methods include:

  • HATU-mediated coupling : Amine intermediates (e.g., 2-(dimethylamino)pyrimidin-5-amine) are coupled with 3-(trifluoromethyl)benzoyl chloride using HATU as a coupling agent in dimethylformamide (DMF) or dichloromethane (DCM), with triethylamine as a base .
  • Suzuki-Miyaura cross-coupling : For introducing ethynyl or aryl groups, boronate esters are reacted with halogenated intermediates under palladium catalysis .
  • Reductive amination : Used to introduce dimethylamino groups, often employing sodium cyanoborohydride or similar reducing agents .

Basic: How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and analytical techniques:

  • NMR spectroscopy : 1^1H NMR (400 MHz, DMSO-d6_6) reveals aromatic protons (δ 7.3–8.5 ppm), dimethylamino singlet (δ 3.1–3.5 ppm), and trifluoromethyl signals .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight, with m/z values matching the molecular formula (e.g., m/z 533 [M+H]+^+ for derivatives) .
  • HPLC : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .

Advanced: What strategies are employed to optimize the solubility and bioavailability of this compound?

Despite structural challenges from the trifluoromethyl group, strategies include:

  • Introduction of hydrophilic moieties : Adding water-soluble amines (e.g., pyrrolidinyl or morpholinyl groups) to the pyrimidine ring, though this may reduce potency .
  • Prodrug approaches : Masking the dimethylamino group with acid-labile protecting groups (e.g., tert-butoxycarbonyl) to enhance solubility .
  • Co-crystallization : Using co-formers like succinic acid to improve dissolution rates, as seen in related crystalline benzamide derivatives .

Advanced: How do structural modifications impact the compound’s kinase inhibitory activity?

The dimethylamino-pyrimidine and trifluoromethyl-benzamide motifs are critical for kinase binding:

  • Pyrimidine modifications : Replacing dimethylamino with bulkier groups (e.g., cyclohexylamino) reduces Bcr-Abl inhibition (IC50_{50} increases from 6 nM to >100 nM) .
  • Benzamide substitutions : Electron-withdrawing groups (e.g., Cl or CF3_3) at the 3-position enhance binding to kinase ATP pockets, while methyl groups improve metabolic stability .
  • Ethynyl linkers : Introducing ethynyl spacers between aromatic systems (e.g., imidazo[1,2-a]pyridine) improves selectivity for DDR1/2 kinases over Abl .

Advanced: How to address contradictory data in structure-activity relationship (SAR) studies?

Contradictions often arise from assay variability or off-target effects. Methodological solutions include:

  • Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Ba/F3 proliferation) assays .
  • Molecular docking : Compare binding poses in crystal structures (e.g., PDB 3QRJ) to rationalize potency differences .
  • Metabolic profiling : Identify metabolites that may interfere with activity using LC-MS/MS .

Basic: What are the primary biological targets of this compound?

The compound and its analogs target:

  • Tyrosine kinases : Bcr-Abl (IC50_{50} = 6 nM) and Lyn (IC50_{50} = 19 nM), making it relevant for Philadelphia chromosome-positive leukemias .
  • Purinoreceptors : Structural analogs (e.g., eliapixant) antagonize P2X3 receptors, suggesting potential in chronic cough or pain management .
  • Discoidin domain receptors (DDR1/2) : Ethynyl-linked derivatives show dual inhibition (IC50_{50} < 50 nM) for anti-fibrotic applications .

Advanced: What experimental designs are recommended for evaluating in vivo efficacy?

Robust in vivo studies require:

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}), Cmax_{max}, and AUC in rodent models after oral administration .
  • Xenograft models : Use Ba/F3-Bcr-AblT315I^{T315I} leukemia models to assess tumor growth inhibition at 10–50 mg/kg doses .
  • Toxicology screens : Monitor liver enzymes (ALT/AST) and renal function to identify off-target toxicity .

Advanced: How can computational methods guide the optimization of this compound?

  • QSAR modeling : Train models on kinase inhibition datasets to predict substituent effects on IC50_{50} .
  • Free-energy perturbation (FEP) : Simulate binding energy changes when modifying the trifluoromethyl group .
  • ADMET prediction : Use tools like SwissADME to forecast solubility, permeability, and cytochrome P450 interactions .

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